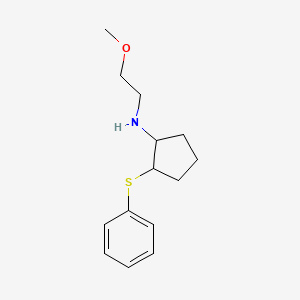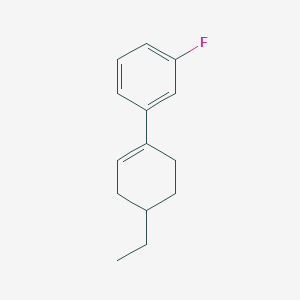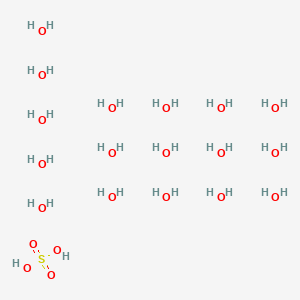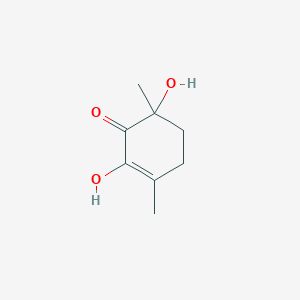
1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1H-indol-2-carboxílico, 3-(2,5-dihidroxifenil)-, éster etílico es un compuesto químico conocido por su estructura y propiedades únicas. Este compuesto pertenece a la clase de los derivados del indol, que son ampliamente estudiados por su importancia biológica y química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1H-indol-2-carboxílico, 3-(2,5-dihidroxifenil)-, éster etílico típicamente implica la esterificación del ácido 1H-indol-2-carboxílico con 3-(2,5-dihidroxifenil) etanol. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en condiciones anhidras. La mezcla de reacción se agita a temperatura ambiente durante varias horas hasta que se forma el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1H-indol-2-carboxílico, 3-(2,5-dihidroxifenil)-, éster etílico experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo dihidroxifenil puede oxidarse para formar quinonas.
Reducción: El grupo éster puede reducirse al alcohol correspondiente.
Sustitución: El anillo indol puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como el bromo (Br2) o el ácido nítrico (HNO3).
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otras formas reducidas.
Sustitución: Derivados de indol halogenados o nitrados.
Aplicaciones Científicas De Investigación
El ácido 1H-indol-2-carboxílico, 3-(2,5-dihidroxifenil)-, éster etílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 1H-indol-2-carboxílico, 3-(2,5-dihidroxifenil)-, éster etílico implica su interacción con dianas moleculares y vías específicas. El anillo indol puede interactuar con diversas enzimas y receptores, modulando su actividad. El grupo dihidroxifenil puede participar en reacciones redox, influenciando los procesos celulares. Estas interacciones contribuyen a los efectos biológicos del compuesto, como las actividades antimicrobianas y anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5,6-dihidroxiindol-2-carboxílico: Un precursor biosintético de melaninas con características estructurales similares.
Ácido 2,3-dihidro-5,6-dihidroxiindol-2-carboxílico: Otro derivado del indol con propiedades relacionadas.
Singularidad
El ácido 1H-indol-2-carboxílico, 3-(2,5-dihidroxifenil)-, éster etílico es único debido a la presencia tanto del anillo indol como del grupo dihidroxifenil, que confieren reactividad química y actividades biológicas distintas. Su forma de éster también mejora su solubilidad y estabilidad, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
647862-33-7 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
ethyl 3-(2,5-dihydroxyphenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-2-22-17(21)16-15(11-5-3-4-6-13(11)18-16)12-9-10(19)7-8-14(12)20/h3-9,18-20H,2H2,1H3 |
Clave InChI |
FZCKHLXRGKRMNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=C(C=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)


![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)



![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
